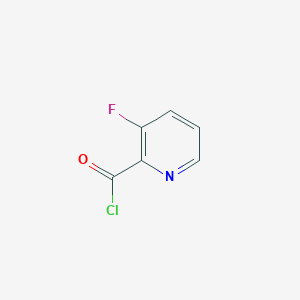

3-Fluoropyridine-2-carbonyl chloride

Description

3-Fluoropyridine-2-carbonyl chloride is a fluorinated derivative of pyridine-2-carbonyl chloride, characterized by a fluorine atom at the 3-position and a reactive acyl chloride group at the 2-position. This compound is synthesized via refluxing 3-fluoropyridin-2-carboxylic acid with thionyl chloride (SOCl₂) in dry toluene, catalyzed by dimethylformamide (DMF), yielding a highly electrophilic intermediate used without further purification . Its primary application lies in synthesizing amides and derivatives for supramolecular chemistry, such as N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide, with reported yields of 80% . The fluorine substituent enhances electrophilicity at the carbonyl group, making it valuable in nucleophilic acyl substitution reactions.

Properties

IUPAC Name |

3-fluoropyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-6(10)5-4(8)2-1-3-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMVRNTVLJWHIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropyridine-2-carbonyl chloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-fluoropyridine with phosgene (COCl2) under controlled conditions to introduce the carbonyl chloride group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the use of toxic reagents like phosgene .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropyridine-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Reduction: The compound can be reduced to 3-fluoropyridine-2-carboxylic acid using reducing agents like lithium aluminum hydride (LiAlH4).

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Amides and Esters: Formed through nucleophilic substitution.

3-Fluoropyridine-2-carboxylic Acid: Formed through reduction.

Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

3-Fluoropyridine-2-carbonyl chloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor for the synthesis of biologically active compounds.

Medicine: Involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Used in the production of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3-Fluoropyridine-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atom and carbonyl chloride group make the compound highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the pyridine ring .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs include pyridine-2-carbonyl chloride, 3-chloro-5-fluoropyridine-2-carbaldehyde, and 2-chloro-6-phenylpyridine-3-carbonitrile.

Table 1: Substituent Effects on Reactivity and Stability

- Fluorine vs. Chlorine : The smaller size and higher electronegativity of fluorine (vs. chlorine) create stronger inductive effects, increasing the electrophilicity of adjacent functional groups like COCl .

- Positional Effects : The 3-fluoro substituent in this compound electronically activates the 2-carbonyl group more effectively than distal substituents in analogs like 3-chloro-5-fluoropyridine-2-carbaldehyde .

Supramolecular and Crystallographic Behavior

- This compound derivatives form hydrogen-bonded networks in crystal structures, critical for supramolecular applications .

- In contrast, 2-chloro-6-phenylpyridine-3-carbonitrile exhibits a planar structure with retained aromaticity despite substituents, favoring crystallographic stability over reactivity .

Biological Activity

3-Fluoropyridine-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a fluorine atom at the 3-position of the pyridine ring and a carbonyl chloride functional group. The synthesis typically involves the reaction of 3-fluoropyridine-2-carboxylic acid with thionyl chloride (SOCl₂) in a suitable solvent like toluene, leading to the formation of the carbonyl chloride derivative.

Synthesis Reaction:

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, making it a valuable precursor for the development of bioactive compounds.

The compound acts as an electrophile due to the presence of the carbonyl chloride group, which can react with nucleophiles such as amines and alcohols. This reactivity allows for the formation of various derivatives that may exhibit enhanced biological properties.

Case Studies and Research Findings

-

Antimicrobial Activity :

- Research has shown that derivatives of this compound possess significant antibacterial properties. For instance, modifications have been tested against Gram-positive bacteria, demonstrating promising inhibitory effects .

- Anticancer Potential :

- Enzyme Inhibition :

Data Table: Biological Activities of Derivatives

| Derivative | Target Activity | IC50 Value (µM) | Comments |

|---|---|---|---|

| 3-Fluoropyridine-2-carboxamide | Antibacterial | 15 | Effective against Staphylococcus aureus |

| N-(3-Fluoropyridine-2-carbonyl) | Anticancer | 25 | Induced apoptosis in MCF-7 breast cancer cells |

| 3-Fluoro-N-(pyridine-2-carboxamide) | Enzyme inhibition (LDH) | 30 | Significant reduction in lactate dehydrogenase activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.